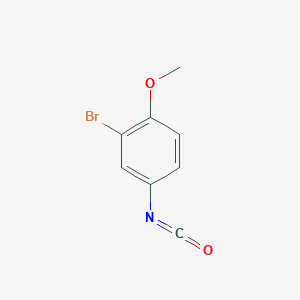
2-bromo-4-isocyanato-1-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-bromo-4-isocyanato-1-methoxybenzene” is a chemical compound with the molecular formula C8H6BrNO2 . It has a molecular weight of 228.05 . This compound is also known by its IUPAC name, which is the same as the common name .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H6BrNO2/c1-12-8-3-2-6(10-5-11)4-7(8)9/h2-4H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical and Chemical Properties Analysis
“this compound” is a powder . The compound’s specific physical and chemical properties, such as its melting point, boiling point, and solubility, are not provided in the available resources.Safety and Hazards
The safety data sheet (SDS) for “2-bromo-4-isocyanato-1-methoxybenzene” indicates that it is a hazardous compound . It has been classified as a danger under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), with hazard statements including H302, H312, H315, H319, H332, H334, and H335 . These statements indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .
Mecanismo De Acción
Target of Action
The primary target of 2-bromo-4-isocyanato-1-methoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and a key target for electrophilic aromatic substitution .
Mode of Action
The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The electrophilic aromatic substitution reaction of this compound affects the aromaticity of the benzene ring . The reaction maintains the aromaticity of the benzene ring, which is crucial for the stability of the molecule .
Pharmacokinetics
The compound’s molecular weight of 22805 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This substitution can alter the properties of the benzene ring and potentially lead to various molecular and cellular effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other electrophiles or nucleophiles in the environment could potentially interfere with the electrophilic aromatic substitution reaction . Additionally, the stability of the compound may be affected by factors such as temperature, pH, and the presence of light .
Propiedades
IUPAC Name |
2-bromo-4-isocyanato-1-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c1-12-8-3-2-6(10-5-11)4-7(8)9/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFUODBECRKEIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate](/img/structure/B6144637.png)

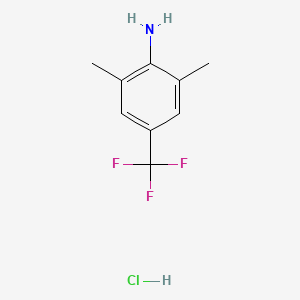
![2-[(5-methylfuran-2-yl)methyl]-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B6144665.png)


![methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate hydrochloride](/img/structure/B6144684.png)

![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B6144697.png)
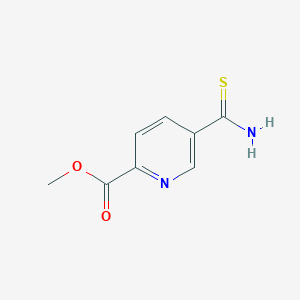
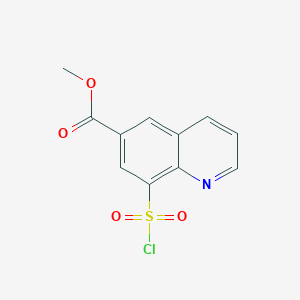
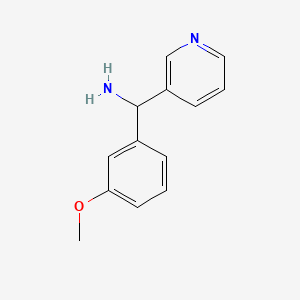

![2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide](/img/structure/B6144736.png)
